molecular formula C12H17N B13116291 1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole

1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole

Cat. No.: B13116291
M. Wt: 175.27 g/mol
InChI Key: DRHKAUOYEINBIR-UHFFFAOYSA-N
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Description

1,3,5,6-Tetramethyl-4,7-dihydro-2H-isoindole is a chemical compound with the IUPAC name 1,3,4,7-tetramethyl-2H-isoindole . Its molecular formula is C11H9NO4 , and its molecular weight is approximately 173.26 g/mol . This compound belongs to the class of isoindoles, which are bicyclic heterocycles containing a five-membered ring fused to a six-membered ring.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole. One common method involves the cyclization of suitable precursors under specific conditions. For example, a key intermediate can be subjected to a [1,5]-hydrogen shift to yield the desired isoindole product .

Industrial Production: While specific industrial production methods are proprietary, manufacturers typically optimize synthetic routes to achieve high yields and purity. These processes may involve multistep reactions, purification steps, and quality control measures.

Chemical Reactions Analysis

1,3,5,6-Tetramethyl-4,7-dihydro-2H-isoindole can participate in various chemical reactions:

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of functionalized derivatives.

    Reduction: Can be reduced to generate isoindoline derivatives.

    Substitution: Reacts with suitable nucleophiles or electrophiles to form substituted isoindoles.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidation may involve oxidizing agents like potassium permanganate or chromic acid.

Scientific Research Applications

1,3,5,6-Tetramethyl-4,7-dihydro-2H-isoindole finds applications across various scientific fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for pharmacological properties, including antiviral, anticancer, or anti-inflammatory effects.

    Industry: Employed in the production of dyes, pigments, or specialty chemicals.

Mechanism of Action

The precise mechanism by which 1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1,3,5,6-tetramethyl-4,7-dihydro-2H-isoindole

InChI

InChI=1S/C12H17N/c1-7-5-11-9(3)13-10(4)12(11)6-8(7)2/h13H,5-6H2,1-4H3

InChI Key

DRHKAUOYEINBIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2=C(NC(=C2C1)C)C)C

Origin of Product

United States

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